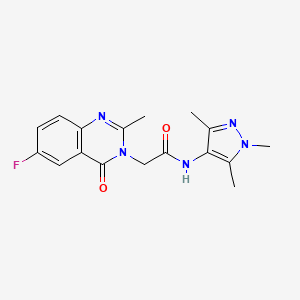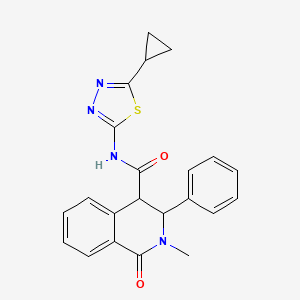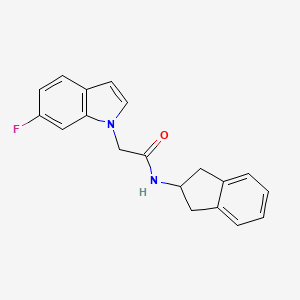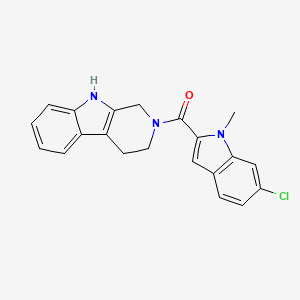
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone and pyrazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-amino-5-fluorobenzoic acid with acetic anhydride to form 6-fluoro-2-methyl-4-oxoquinazoline.
Pyrazole Derivative Synthesis: The pyrazole derivative is synthesized by reacting 1,3,5-trimethyl-1H-pyrazole with ethyl bromoacetate to form the corresponding ester, followed by hydrolysis to yield the carboxylic acid.
Coupling Reaction: The final step involves coupling the quinazolinone core with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core.
Substitution: The fluorine atom on the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The pathways involved could include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can significantly influence its biological activity and chemical reactivity compared to its chloro or non-fluorinated analogs. Fluorine can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18FN5O2 |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18FN5O2/c1-9-16(10(2)22(4)21-9)20-15(24)8-23-11(3)19-14-6-5-12(18)7-13(14)17(23)25/h5-7H,8H2,1-4H3,(H,20,24) |
InChI Key |
VWYIXRBZGJQFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002488.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11002495.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11002503.png)
![6-[(1H-indol-1-ylacetyl)amino]hexanoic acid](/img/structure/B11002504.png)

![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002512.png)
![4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11002514.png)

![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine](/img/structure/B11002537.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002541.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11002544.png)
![2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11002551.png)

![Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002563.png)
